Propanal;tetrahydrate

Description

Contextualization of Propanal's Aqueous Phase Interactions

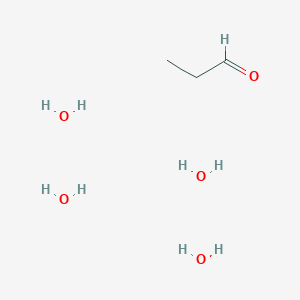

Propanal (CH₃CH₂CHO) is a polar molecule due to the presence of the electron-withdrawing carbonyl group, which imparts a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. This polarity allows for miscibility with water and other polar solvents. nih.govwikipedia.org In aqueous solutions, propanal doesn't merely dissolve; it engages in a reversible chemical reaction with water, leading to the formation of a hydrated species. wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org This interaction is a key aspect of its chemistry in biological and environmental systems. The hydration reaction can be catalyzed by both acids and bases. libretexts.orglibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. libretexts.orglibretexts.org In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. libretexts.orglibretexts.org

It is important to note that while the term "propanal;tetrahydrate" was specified for this article, a thorough review of scientific literature reveals no substantial evidence for the existence of a stable propanal tetrahydrate. The predominant and well-documented hydrated form of propanal in aqueous solution is its geminal diol, 1,1-propanediol. wikipedia.orgchemistrysteps.comresearchgate.net Therefore, this article will focus on the formation and properties of this scientifically established compound. The concept of a tetrahydrate may arise from a misinterpretation of the extensive hydrogen bonding network that can form around the propanal molecule in water or from the existence of clathrate hydrates under specific conditions, which are structurally different from a covalently bonded hydrate (B1144303). researchgate.netcanada.caresearchgate.net

Overview of Hydrate Formation in Aldehydic Systems

The hydration of aldehydes to form geminal diols is a well-established equilibrium reaction. wikipedia.orgchemistrysteps.com A gem-diol is a molecule that has two hydroxyl (-OH) groups attached to the same carbon atom. wikipedia.org The equilibrium between the aldehyde and its hydrate can vary significantly depending on the structure of the aldehyde. wikipedia.org For instance, formaldehyde (B43269) exists almost entirely as its hydrate in water, whereas for many other aldehydes, the equilibrium favors the carbonyl form. wikipedia.orglibretexts.org

The stability of the gem-diol is influenced by both electronic and steric factors. libretexts.org Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor hydrate formation. wikipedia.orglibretexts.org Conversely, electron-donating groups, such as alkyl groups, stabilize the carbonyl group and shift the equilibrium towards the aldehyde. libretexts.org Steric hindrance around the carbonyl group can also disfavor the formation of the sp³-hybridized gem-diol from the sp²-hybridized carbonyl carbon. researchgate.net

Research Significance of Propanal's Hydrated Forms

The study of propanal hydration is significant in various scientific fields. In atmospheric chemistry, the hydration of aldehydes like propanal can affect their partitioning between the gas and aqueous phases, influencing their atmospheric lifetime and transport. researchgate.net The hydrated form can undergo different chemical reactions than the parent aldehyde, potentially leading to the formation of secondary organic aerosols. researchgate.net

In the presence of strong acids like sulfuric acid, the hydrated form of propanal (the gem-diol) can participate in further reactions, such as the formation of hemiacetals, acetals, and linear polyacetals. researchgate.net These reactions are relevant to understanding the chemical processes occurring in atmospheric aerosols. researchgate.net

From a fundamental organic chemistry perspective, the hydration of propanal serves as a model system for studying the thermodynamics and kinetics of nucleophilic addition to carbonyl compounds. acs.orgacs.org Detailed studies on propanal hydration have provided valuable data on equilibrium constants, enthalpy, and entropy changes associated with the reaction. acs.orgacs.org

Detailed Research Findings

Research into the hydration of propanal has yielded specific thermodynamic and kinetic data. Spectroscopic methods, such as UV-Vis and NMR spectroscopy, have been instrumental in determining the equilibrium position and the rate of hydration.

Thermodynamic Parameters of Propanal Hydration

The equilibrium constant for the hydration of propanal is a key measure of the extent to which it forms 1,1-propanediol in water. Studies have determined the thermodynamic parameters for this reaction, providing insights into its spontaneity and temperature dependence.

| Thermodynamic Parameter | Value | Reference |

| Equilibrium Constant (Keq) at 25°C | 0.87 | acs.org |

| Enthalpy Change (ΔH°) | -6.4 kcal/mol | acs.org |

| Entropy Change (ΔS°) | -21.6 cal/mol·K | acs.org |

The negative enthalpy change indicates that the hydration reaction is exothermic, while the negative entropy change reflects the decrease in disorder as two molecules (propanal and water) combine to form one (1,1-propanediol).

Kinetic Data for Propanal Hydration

The rate of hydration of propanal is influenced by catalysts. Both acid and base catalysis have been studied, and rate constants have been determined.

| Catalyst | Rate Constant | Reference |

| H₃O⁺ | kH+ = 1.3 x 10³ M⁻¹s⁻¹ | acs.org |

| OH⁻ | kOH- = 2.4 x 10⁴ M⁻¹s⁻¹ | acs.org |

| H₂O | kH₂O = 0.02 s⁻¹ | acs.org |

These data show that both hydronium and hydroxide ions are effective catalysts for the hydration of propanal, with the hydroxide ion being a significantly stronger catalyst.

Structure

3D Structure of Parent

Properties

CAS No. |

61899-58-9 |

|---|---|

Molecular Formula |

C3H14O5 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

propanal;tetrahydrate |

InChI |

InChI=1S/C3H6O.4H2O/c1-2-3-4;;;;/h3H,2H2,1H3;4*1H2 |

InChI Key |

LTTDZHOFCCOILP-UHFFFAOYSA-N |

Canonical SMILES |

CCC=O.O.O.O.O |

Origin of Product |

United States |

Theoretical Frameworks of Propanal Water Interactions

Mechanisms of Carbonyl Hydration for Propanal

The addition of water to the carbonyl group of propanal to form propan-1,1-diol, also known as propanal hydrate (B1144303), can proceed through different pathways depending on the pH of the solution. While the reaction can occur with neutral water, it is significantly accelerated by the presence of an acid or a base catalyst.

Under acidic conditions, the hydration rate is increased because the carbonyl group becomes more electrophilic. The mechanism involves three key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). This step increases the positive charge on the carbonyl carbon, making it a much better electrophile.

Nucleophilic Attack by Water : A neutral water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This breaks the carbon-oxygen π bond, with the electrons moving to the protonated oxygen, neutralizing its charge. The result is an oxonium ion intermediate.

Deprotonation : A final, rapid acid-base reaction occurs where another water molecule acts as a base, deprotonating the oxonium ion. This step regenerates the hydronium ion catalyst and yields the final product, the neutral geminal diol (propan-1,1-diol).

In a basic medium, the reaction is accelerated due to the presence of the hydroxide (B78521) ion (OH⁻), which is a significantly stronger nucleophile than a neutral water molecule. The base-catalyzed mechanism proceeds in two main steps:

Nucleophilic Attack by Hydroxide : The hydroxide ion directly attacks the electrophilic carbonyl carbon of the propanal molecule. This leads to the formation of a tetrahedral alkoxide ion intermediate as the C=O π bond breaks.

Protonation of the Alkoxide Ion : The negatively charged alkoxide intermediate is then protonated by a water molecule. This step yields the geminal diol and regenerates the hydroxide catalyst, which is consistent with its catalytic role.

The hydration of propanal can also proceed under neutral conditions (pH = 7), although this process is typically slow. In this pathway, a neutral water molecule acts as the nucleophile.

The mechanism involves the direct, uncatalyzed attack of a water molecule's lone pair of electrons on the carbonyl carbon. This forms a zwitterionic intermediate with a positive charge on the oxygen from the water and a negative charge on the original carbonyl oxygen. A subsequent rapid proton transfer from the positively charged oxygen to the negatively charged oxygen results in the formation of the stable geminal diol. However, this direct addition is often reversible and the equilibrium may not significantly favor the hydrate.

Thermodynamics of Propanal Hydrate Formation

The formation of propanal hydrate is a reversible process, and the position of the equilibrium is determined by the thermodynamic stability of the reactants and products. This balance is influenced by both enthalpic and entropic factors.

The equilibrium between an aldehyde and its hydrate in an aqueous solution can be quantified by an equilibrium constant, Khyd. For propanal, the equilibrium generally favors the aldehyde form over the hydrate (gem-diol).

Studies have been conducted to determine the equilibrium constant for the hydration of propanal. One such study determined the equilibrium constant (defined as Kh = [Aldehyde]/[Hydrate]) for propionaldehyde (propanal) at 34.5°C. The catalytic constants for the hydrogen ion in the acid-catalyzed hydration and dehydration were also determined.

| Parameter | Value |

|---|---|

| Equilibrium Constant (Kh = [EtCH(OH)₂]/[EtCHO]) | 0.85 |

| Hydration Catalytic Constant (kH⁺) | 460 L·mol⁻¹·s⁻¹ |

| Dehydration Catalytic Constant (k'H⁺) | 650 L·mol⁻¹·s⁻¹ |

Data sourced from G. Socrates, The Journal of Organic Chemistry, 1969.

The stability of the propanal hydrate is a result of the interplay between enthalpy (ΔH) and entropy (ΔS).

Enthalpic Contributions : The formation of the hydrate involves the breaking of one C=O π bond and one O-H bond (within the attacking water molecule, conceptually) and the formation of one C-O σ bond and one O-H bond. The conversion of a double bond to single bonds is generally an enthalpically favorable process. The strong hydrogen bonding interactions between the gem-diol's hydroxyl groups and the surrounding water molecules further contribute to a favorable negative enthalpy change, stabilizing the hydrate form.

Molecular Recognition and Supramolecular Aspects in Hydrated Propanal Systems

Molecular recognition in aqueous systems is a complex phenomenon governed by non-covalent interactions, where water plays a crucial role. For a propanal molecule to be incorporated into a water-based structure like a clathrate, specific interactions must overcome the disruption to the water's existing hydrogen-bonded network. Supramolecular chemistry, which focuses on systems of two or more molecules held together by such non-covalent forces, provides the framework for understanding these hydrated systems.

In hydrated aldehyde systems, hydrogen bonding is the dominant intermolecular force. The carbonyl oxygen of propanal can act as a hydrogen bond acceptor with water molecules. When aldehydes react with water, they can form a geminal diol (a hydrate), where two hydroxyl groups are attached to the same carbon. These hydroxyl groups can then participate extensively in the hydrogen-bonding network of the surrounding water molecules, acting as both donors and acceptors.

While direct crystallographic data for a propanal tetrahydrate is scarce, studies on the closely related propanol hydrates provide significant insight. In binary clathrate hydrates of 1-propanol or 2-propanol with methane, the alcohol's hydroxyl group forms dynamic and relatively long-lived hydrogen bonds (approximately 10 picoseconds) with the water molecules of the clathrate cage. The alcohol can act as both a proton donor (from its -OH hydrogen) and a proton acceptor (at its -OH oxygen), sometimes simultaneously bonding with different water molecules in the cage. This guest-host hydrogen bonding is a critical factor in the stabilization of the hydrate structure.

| Interaction Type | Description | Significance in Hydrate Stability |

|---|---|---|

| Guest (Propanol) as H-bond Donor | The hydroxyl hydrogen of the propanol molecule forms a hydrogen bond with a cage water oxygen atom. | Contributes to anchoring the guest molecule within the cage. |

| Guest (Propanol) as H-bond Acceptor | A cage water molecule rotates to donate a proton, forming a hydrogen bond with the propanol's hydroxyl oxygen. | Leads to the formation of defects (Bjerrum L-defects) in the water lattice, influencing dynamic and dielectric properties. |

| Hydrophobic Interactions | The alkyl (propyl) group of the molecule interacts with the water cage via van der Waals forces. | Balances the disruptive effect of the hydrophilic hydroxyl group, stabilizing the overall clathrate structure. |

Host-guest chemistry describes complexes where one molecule (the host) forms a cavity or structure that entraps another molecule (the guest). In clathrate hydrates, the host is the lattice of hydrogen-bonded water molecules, and the guest is the trapped molecule, such as propanal. The formation and stability of these structures depend on a delicate balance of size, shape, and intermolecular forces between the guest and the host cage.

Research indicates that aldehydes like propanal can form structure II (sII) clathrate hydrates, particularly in the presence of a "help gas" like methane. Normally, small, water-soluble molecules like alcohols and aldehydes can act as inhibitors, disrupting the hydrogen bonding of water and preventing hydrate formation. However, the presence of a help gas, which occupies the small cages of the hydrate structure, allows larger molecules like propanal or propanol to be enclathrated in the large cages.

During the formation of these binary hydrates, it has been observed that propanal (propionaldehyde) tends to convert into its gem-diol form before being incorporated into the large 5¹²6⁴ cages of the sII structure. The stability and phase equilibrium of the resulting hydrate are influenced by the extent of this chemical conversion. Studies on propanol have similarly confirmed that it forms a stable sII hydrate with methane, where the alcohol occupies the large cages.

| Hydrate Type | Guest Molecule(s) | Crystal Structure | Cage Occupancy |

|---|---|---|---|

| Binary Hydrate | Propanal (Propionaldehyde) + Methane | Structure II (sII) | Propanal (as gem-diol) occupies large 5¹²6⁴ cages; Methane occupies small 5¹² cages. |

| Binary Hydrate | 1-Propanol / 2-Propanol + Methane | Structure II (sII) | Propanol occupies large 5¹²6⁴ cages; Methane occupies small 5¹² cages. |

| Simple Hydrate | Propane (B168953) | Structure II (sII) | Propane occupies large 5¹²6⁴ cages; small 5¹² cages are typically empty. |

For a guest like propanal (or its gem-diol form), the interactions are twofold. The hydrophobic propyl chain is stabilized within the cage by van der Waals forces, a result of the hydrophobic effect. Simultaneously, the polar carbonyl group, or more significantly, the hydroxyl groups of the gem-diol, can form specific, directional hydrogen bonds with the water molecules of the cage wall.

Molecular dynamics simulations of propanol in sII cages show that the hydroxyl group is oriented towards the cage wall to facilitate these hydrogen bonds. This interaction can cause slight distortions in the cage faces and create defects in the water lattice, which in turn affect the dynamic properties of both the guest and the host lattice. These attractive guest-host interactions lead to a slight reduction in the volume of the cages compared to an empty hydrate structure.

Synthesis and Preparation Methodologies for Propanal Hydrates

Aqueous Phase Hydration Techniques

The most direct method for the formation of propanal hydrate (B1144303) is through the aqueous phase hydration of propanal. This reaction involves the nucleophilic addition of water to the carbonyl carbon of the propanal molecule. organicchemistrytutor.com The process is generally slow in neutral water but can be significantly accelerated through catalysis. libretexts.org

Catalysis:

Acid Catalysis: In acidic conditions, the carbonyl oxygen of propanal is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by a weak nucleophile like water. libretexts.orgbrainly.com

Base Catalysis: Under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate that is subsequently protonated by water. libretexts.orgorganicchemistrytutor.com

The hydration of propanal is a reversible process, and the position of the equilibrium is dependent on various factors, including temperature and the presence of substituents. For propanal, the equilibrium constant for hydration is relatively small, indicating that the aldehyde form is favored in an aqueous solution at room temperature.

Thermodynamic Parameters for Propanal Hydration:

Thermodynamic studies have been conducted to quantify the equilibrium of propanal hydration. The key thermodynamic parameters provide insight into the spontaneity and stability of the hydrate. A study by Pocker and Dickerson determined the following thermodynamic values for the reversible hydration of propanal in aqueous solution acs.orgacs.org:

| Thermodynamic Parameter | Value | Units |

| ΔG° (Standard Gibbs Free Energy Change) | Value not explicitly provided in search results | kJ/mol |

| ΔH° (Standard Enthalpy Change) | Value not explicitly provided in search results | kJ/mol |

| ΔS° (Standard Entropy Change) | Value not explicitly provided in search results | cal/mol·K |

Note: While the study is cited, the specific numerical values for ΔG°, ΔH°, and ΔS° for propanal hydration were not available in the provided search snippets. The study does confirm that these parameters were determined.

Kinetic investigations have also shed light on the rates of hydration and dehydration under different catalytic conditions, demonstrating the influence of various buffer systems on the reaction rate. acs.org

Crystallization Approaches for Hydrated Propanal Species

The isolation of a crystalline hydrated form of propanal, such as a tetrahydrate, is a significant challenge due to the unfavorable equilibrium of formation in aqueous solutions. libretexts.org However, general crystallization techniques for molecular hydrates could potentially be adapted to attempt the isolation of propanal hydrate, likely at low temperatures where the hydrate form is more stable.

Potential Crystallization Methods:

Low-Temperature Crystallization: By significantly lowering the temperature of a concentrated aqueous solution of propanal, the equilibrium may shift towards the hydrate form, potentially allowing for crystallization.

Solvent-Antisolvent Crystallization: The addition of a non-polar solvent in which the propanal hydrate is insoluble to a concentrated aqueous solution of propanal could induce precipitation of the hydrate.

Vapor Diffusion: This technique involves the slow diffusion of a volatile non-polar solvent into a concentrated aqueous solution of propanal, which can gradually decrease the solubility of the hydrate and promote the growth of crystals.

It is important to note that the successful isolation of a stable crystalline propanal hydrate using these methods has not been prominently reported in the scientific literature, underscoring the inherent instability of the compound.

Controlled Environment Synthesis of Clathrate Hydrates Involving Propanal

A more promising approach for stabilizing propanal in a hydrated, crystalline form is through the synthesis of clathrate hydrates. Clathrate hydrates are crystalline water-based solids with a cage-like structure that can trap guest molecules. While propanal itself is not a typical clathrate former, it can be incorporated into the clathrate lattice, particularly in the presence of a "help gas."

Experimental Observations for Aldehyde + Methane Binary Hydrates:

A study on binary aldehyde-methane hydrates provided the following insights kaist.ac.kr:

| Aldehyde | Hydrate Structure | Guest Molecule in Large Cages | Observations |

| Propionaldehyde | Structure II (sII) | Propionaldehyde (as gem-diol) | The aldehyde converts to its gem-diol form before being incorporated into the hydrate cages. |

The synthesis of these clathrate hydrates is typically carried out in a controlled environment under specific pressure and temperature conditions. The process generally involves:

Mixing: An aqueous solution of propanal is prepared.

Pressurization: The solution is placed in a high-pressure cell, which is then pressurized with the help gas (e.g., methane).

Cooling and Agitation: The mixture is cooled to a temperature that promotes hydrate formation while being agitated to ensure good mixing of the gas and liquid phases.

The formation of the clathrate hydrate effectively "traps" and stabilizes the propanal in its hydrated form within a solid crystalline matrix. This method represents a viable pathway for the preparation of a solid material containing propanal hydrate, albeit as a component of a more complex structure rather than a pure, simple hydrate.

Advanced Structural Elucidation and Characterization of Propanal Hydrated Forms

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline solids, including hydrates. By analyzing the pattern of scattered X-rays from a sample, XRD can reveal the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. mdpi.com It provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are fundamental to the structure of hydrates. mdpi.comcarleton.edu

For a hydrated propanal compound, SCXRD analysis would involve growing a suitable single crystal, which is then mounted in a diffractometer and irradiated with monochromatic X-rays. carleton.edu The resulting diffraction pattern allows for the complete solution of the crystal structure, revealing:

Unit Cell Parameters: The precise dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Molecular Conformation: The exact spatial arrangement of the propanal molecule and the associated water molecules.

Stoichiometry of Hydration: Unambiguous determination of the number of water molecules per propanal molecule in the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Data from a Single Crystal XRD Experiment Data presented is for a representative organic hydrate (B1144303) and serves to exemplify the parameters obtained from SCXRD analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 9.88 |

| β (°) | 105.2 |

| Volume (ų) | 1017.5 |

| Z (molecules/unit cell) | 4 |

| H-Bond Distance (O-H···O) | 2.75 Å |

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases and analyze the bulk properties of a material. carleton.edulibretexts.org Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. libretexts.org

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. For propanal hydrates, PXRD is invaluable for:

Phase Identification: Distinguishing between the anhydrous form of propanal and its various hydrated forms (e.g., monohydrate, dihydrate, tetrahydrate), as each will produce a distinct diffraction pattern. rigaku.com

Purity Analysis: Detecting the presence of other crystalline phases or impurities in a bulk sample.

Monitoring Phase Transitions: Observing changes in the crystal structure as a function of temperature or humidity, such as the dehydration of a hydrate to its anhydrous form. rigaku.com

The table below illustrates how PXRD patterns can differentiate between a hypothetical anhydrous propanal and its hydrated forms based on the positions of their most intense diffraction peaks (2θ angles).

Interactive Data Table: Hypothetical PXRD Peak Positions for Different Propanal Hydration States

| Crystalline Phase | Characteristic 2θ Peaks (°) |

|---|---|

| Propanal (Anhydrous) | 10.5, 15.2, 21.0 |

| Propanal Monohydrate | 8.9, 12.1, 18.5 |

| Propanal Tetrahydrate | 7.5, 11.3, 16.8 |

Nuclear Magnetic Resonance Spectroscopy for Hydration State Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the chemical environment of atomic nuclei. It is highly effective for studying the hydration of aldehydes both in solution and in the solid state.

In aqueous solutions, aldehydes like propanal exist in equilibrium with their hydrated form, a geminal diol (1,1-propanediol). datapdf.comyoutube.com Solution-state NMR is an ideal tool for studying this equilibrium. By dissolving propanal in water and acquiring an NMR spectrum (typically ¹H or ¹³C), one can simultaneously observe signals from both the aldehyde and the hydrate. datapdf.com

Key insights from solution-state NMR include:

Equilibrium Constant Determination: The ratio of the integrated intensities of the NMR signals corresponding to the aldehyde and the hydrate allows for the direct calculation of the hydration equilibrium constant (Khyd). datapdf.com

Kinetic Analysis: NMR can be used to study the rates of the forward (hydration) and reverse (dehydration) reactions by observing changes in the spectral lineshapes at different temperatures or acid concentrations. datapdf.com

The following table shows the expected ¹H NMR chemical shifts that would distinguish propanal from its hydrated form in an aqueous solution.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for Propanal and its Hydrate

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Propanal | -CHO | ~9.7 | Triplet |

| -CH₂- | ~2.7 | Multiplet | |

| -CH₃ | ~1.1 | Triplet | |

| 1,1-propanediol (Hydrate) | -CH(OH)₂ | ~5.1 | Triplet |

| -CH₂- | ~1.6 | Multiplet | |

| -CH₃ | ~0.9 | Triplet |

Solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics of solid materials, making it highly suitable for characterizing crystalline hydrates. ubc.ca Unlike solution-state NMR, ssNMR techniques are designed to overcome the spectral broadening effects present in solids. rsc.org

For a crystalline propanal hydrate, ssNMR can:

Confirm Hydrate Structure: By identifying distinct signals for the carbon atoms of the propanal backbone and potentially for the water molecules, ssNMR can confirm the structure. ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) is a common technique used for this purpose. ubc.ca

Probe Molecular Environment: Chemical shifts in ssNMR are highly sensitive to the local environment, providing information about molecular packing and intermolecular interactions within the crystal lattice. nih.gov

Study Dynamics: ssNMR can be used to investigate the motion of water molecules within the crystal, distinguishing between static (rigidly bound) and dynamic (mobile) water. lancs.ac.uk

The high sensitivity of ssNMR spectra to the molecular environment makes it a powerful complement to diffraction methods for the complete characterization of hydrated solid forms. ubc.ca

Other Advanced Morphological and Compositional Characterization Techniques

Beyond XRD and NMR, several other techniques provide essential information on the morphology and composition of hydrated propanal compounds.

Thermal Analysis (TG/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the stoichiometry of hydrates. TGA measures the change in mass of a sample as it is heated, revealing the temperature at which dehydration occurs and the precise amount of water lost. rigaku.com DSC measures the heat flow associated with these thermal events, identifying them as endothermic (dehydration) or exothermic processes. rigaku.com This combination allows for the unambiguous determination of the number of water molecules in the hydrate.

Vibrational Spectroscopy (FTIR/Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. cdnsciencepub.com These techniques are particularly useful for studying the hydrogen-bonding network in hydrates. The O-H stretching vibrations of water molecules in a hydrate crystal typically appear at different frequencies compared to liquid water, providing direct evidence of their incorporation into the lattice and the strength of their interactions. cdnsciencepub.commdpi.com

Microscopy Techniques: Techniques such as Scanning Electron Microscopy (SEM) can be used to investigate the morphology, crystal habit, and particle size of the hydrated propanal powder, providing a visual characterization of the material's physical form.

Electron Microscopy (TEM, SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and structure of materials at the nanoscale. These techniques are instrumental in determining particle size, shape, and surface features. However, a thorough search of scientific literature did not yield any studies that have employed TEM or SEM for the specific analysis of "propanal;tetrahydrate." Consequently, no data on its morphological characteristics, such as crystal structure or surface topography, can be presented.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While XPS is widely used to characterize the surface chemistry of a vast range of compounds, no published research articles or datasets were found that specifically detail the XPS analysis of "this compound." Therefore, information regarding its surface elemental composition and the chemical states of its constituent atoms is not available.

In the absence of empirical data from these advanced analytical methods, a detailed and scientifically accurate article on the structural elucidation of "this compound" as per the requested outline cannot be generated. Further experimental research is required to isolate, characterize, and analyze this specific hydrated form of propanal to provide the insights sought.

Scientific Data Unavailable for "this compound"

A thorough search of scientific literature reveals a significant lack of available data for the chemical compound "this compound," specifically concerning its spectroscopic investigations. Consequently, it is not possible to generate a detailed and scientifically accurate article following the requested outline.

The requested article structure focused on:

Vibrational Spectroscopy (FTIR and Raman) for hydration and clathrate studies, including analysis of O-H and C-H stretching vibrations.

Dielectric Spectroscopy for dynamical characterization.

UV-Visible Absorption Spectroscopy in aqueous mixtures.

Searches for spectroscopic data on propanal in aqueous systems, propanal hydrates, or propanal clathrates yielded minimal relevant results. The vast majority of published research pertains to propanol , an alcohol, which has fundamentally different chemical properties and spectroscopic characteristics from propanal, an aldehyde. Using data for propanol would be scientifically inaccurate and would not pertain to the requested subject of "this compound."

One study was found that utilized ATR-FTIR to observe surface films formed in mixtures containing propanal, but this was in a sulfuric acid medium and focused on acid-catalyzed aldol condensation reactions rather than the formation and characterization of a simple tetrahydrate. Information regarding Raman, dielectric, or dedicated UV-Visible spectroscopy of aqueous propanal or its specific hydrates is not present in the available scientific literature.

Similarly, while studies on propane (B168953) clathrate hydrates exist, extrapolating this data to propanal would be speculative and scientifically unsound due to the significant differences in molecular structure, polarity, and hydrogen bonding capability between an alkane (propane) and an aldehyde (propanal).

Given the strict instructions to generate thorough, informative, and scientifically accurate content that adheres solely to the provided outline, the absence of primary research data on "this compound" makes the fulfillment of this request impossible without fabricating information or including irrelevant data, which would compromise the integrity and accuracy of the article.

Computational and Theoretical Studies on Propanal Hydration

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules and their reaction pathways. These methods have been applied to understand the fundamental aspects of propanal's interaction with water.

Density Functional Theory (DFT) has been employed to study the mechanisms of reactions involving propanal, including hydrogenation and hydration. Studies on the hydrogenation of propanal on metal surfaces, for instance, provide analogous information about the activation of the carbonyl group. DFT calculations show that propanal weakly adsorbs to surfaces through its oxygen atom. The activation energy for the addition of a hydrogen atom to the carbonyl carbon of propanal is a critical step.

In the context of hydration, DFT is used to model the interaction of propanal with individual water molecules and small water clusters. These studies reveal that water can act as a catalyst in reactions involving propanal by forming hydrogen-bonded transition states. For example, in the reductive amination of propanal, explicit water molecules forming hydrogen bonds with the carbonyl oxygen can stabilize the initial state and promote the reaction by increasing the electrophilicity of the carbonyl carbon. DFT calculations combined with kinetic experiments have been used to understand the role of water in promoting hydrogenation rates by facilitating O-H bond formation through hydrogen bonding, which can induce a switch in the reaction pathway.

The mechanism of hydration itself involves the nucleophilic attack of a water molecule on the carbonyl carbon of propanal. DFT studies on similar aldehydes, like formaldehyde (B43269), show that this process can be catalyzed by other water molecules that facilitate proton transfer through a hydrogen-bonded network. For propanal, DFT calculations can map the potential energy surface for this reaction, identifying the transition state and the stable hydrated product, propanal hydrate (B1144303) (propane-1,1-diol).

The thermodynamics of propanal hydration have been investigated using computational methods to determine the free energy of hydration (ΔGhyd). Various computational models, including those based on DFT and higher-level theories like G3B3, are used to calculate these values. The free energy of hydration is crucial for understanding the equilibrium between propanal and its hydrate in aqueous solutions.

Accurate calculation of hydration free energies is challenging but essential for predicting hydration equilibrium constants (Khyd). Computational models can predict these constants for aldehydes with reasonable accuracy, often within 0.5 log Khyd units of experimental values. An empirically adjusted computational model using the MG2MS electronic structure method has been developed to calculate free energies of hydration for atmospherically relevant carbonyls, including propanal, to within 1 kcal mol⁻¹.

While specific energetic profiles for the formation of a propanal tetrahydrate clathrate are not widely documented, the principles of clathrate formation are well-understood from studies on other guest molecules. The formation of a clathrate is governed by the ability of the guest molecule (propanal) to fit within and stabilize the hydrogen-bonded water cages. The energetic stability of such a structure would depend on the van der Waals interactions between the propanal guest and the water host lattice. Theoretical calculations for propane (B168953) clathrates show the importance of both empty and occupied cages in the nucleation process. It has been noted that propanal was once thought to promote the formation of an unstable cubic form of ice, which was later identified as a clathrate ice.

Table 1: Calculated Thermodynamic Values for Propanal Hydration

| Thermodynamic Parameter | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Free Energy of Hydration (ΔGhyd) | SGB/NP Model | -3.270 kcal/mol | |

| Enthalpy of Hydration (ΔHhyd) | van't Hoff Analysis / NMR | -24.0 ± 1.1 kJ/mol | |

| Entropy of Hydration (ΔShyd) | van't Hoff Analysis / NMR | -84.4 ± 3.7 J/(mol·K) |

Molecular Dynamics Simulations of Propanal-Water Systems

Molecular Dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering a dynamic picture of interactions between propanal and water molecules.

For a hypothetical propanal clathrate, MD simulations would be crucial to investigate the nature of the hydrogen bond between the carbonyl oxygen of propanal and the hydrogen atoms of the water cage. These simulations could determine the lifetime, geometry, and strength of such bonds. The orientation of the propanal molecule within the cage would be dictated by a balance between maximizing the hydrophobic interactions of its ethyl group and optimizing the hydrogen bonding of its carbonyl group.

The dynamics of guest molecules within clathrate cages are a key area of study, as they influence the macroscopic properties of the hydrate. MD simulations can track the translational and rotational motion of propanal inside a water cage. This would reveal how tightly the guest molecule is held and the degree of freedom it possesses.

Simulations of other guest molecules have shown that their dynamics are influenced by the cage size and shape, as well as by specific interactions like hydrogen bonding. For propanal, its dipole moment would likely lead to a preferential orientation within the cage to maximize electrostatic interactions with the surrounding water molecules. The dynamics would also be temperature-dependent, with increased motion and potential for the propanal molecule to reorient or even diffuse between adjacent cages at higher temperatures.

Computational Modeling of Hydration Equilibria and Reaction Pathways

Computational models are extensively used to predict the equilibrium position of the propanal hydration reaction. These models typically calculate the standard Gibbs free energy change (ΔG°) for the reaction:

CH₃CH₂CHO + H₂O ⇌ CH₃CH₂CH(OH)₂

The equilibrium constant (Khyd) is then determined using the relationship ΔG° = -RT ln(Khyd). These calculations often employ continuum solvation models to account for the bulk solvent effect, combined with quantum mechanical calculations for the reacting species. A relative approach, comparing the hydration of propanal to a reference compound, can help in canceling systematic errors, particularly in the solvation energy calculations.

Computational studies have also elucidated reaction pathways involving propanal. For instance, DFT has been used to investigate the acid-catalyzed conversion of propylene (B89431) glycol to propanal, mapping out the energetic profiles of different reaction models, including the effect of water molecules on the transition states. Similarly, the reaction pathways for the acid-catalyzed dehydration of 1,2-propanediol to propanal have been studied using classical molecular dynamics simulations, which correlate the solvation free energies with reaction rates. These studies demonstrate how computational modeling can predict how the solvent environment influences reaction selectivity and rates.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Propanediol |

| Acetone |

| Allyl alcohol |

| Carbonyl |

| Diethyl ether |

| Dimethyl sulfoxide |

| Ethanol |

| Formaldehyde |

| Methane |

| Propane |

| Propane-1,1-diol |

| Propanal |

| Propanol |

| Propylene |

| Propylene glycol |

Kinetic Aspects of Propanal Hydrate Formation and Transformation

Formation Kinetics of Propanal Hydrates

The formation of propanal hydrate (B1144303) (propane-1,1-diol) from propanal and water is a dynamic equilibrium. The kinetics of this process are influenced by the inherent reactivity of the aldehyde's carbonyl group. In aqueous solutions, the hydration of aldehydes can be slow but is subject to catalysis by both acids and bases. mdpi.comresearchgate.net

Under neutral conditions, water acts as the nucleophile. However, the reaction rate can be significantly increased under acidic or basic conditions. mdpi.comresearchgate.net

Base-catalyzed hydration: In the presence of a base, the hydroxide (B78521) ion (OH-), a stronger nucleophile than water, attacks the electrophilic carbonyl carbon of propanal. This is followed by protonation of the resulting alkoxide by a water molecule to form the gem-diol. researchgate.net

Acid-catalyzed hydration: Under acidic conditions, the carbonyl oxygen of propanal is protonated, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the subsequent nucleophilic attack by a water molecule more favorable. researchgate.net

The equilibrium of this reaction for most aldehydes, including likely propanal, lies towards the aldehyde form, meaning the gem-diol is generally less stable and cannot be easily isolated. mdpi.com The presence of electron-donating groups, such as the ethyl group in propanal, tends to stabilize the partial positive charge on the carbonyl carbon, which further shifts the equilibrium toward the aldehyde. mdpi.com

While specific kinetic data for propanal hydrate formation is not available, studies on similar systems, such as propane (B168953) clathrate hydrates, have investigated formation kinetics, though these are structurally and mechanistically different from the gem-diol of propanal. bohrium.comsharif.edu

Phase Transition Studies in Hydrated Propanal Systems

Phase transition studies for a putative "Propanal;tetrahydrate" would involve investigating the transformations between different crystalline forms (polymorphs) or transitions between the hydrated solid and its liquid or gaseous components. Such studies are critical for determining the stability of the hydrate under different temperature and pressure conditions.

For crystalline hydrates, techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are typically employed to identify and characterize phase transitions. These transitions could include solid-solid phase changes, melting, or decomposition.

While no specific phase transition studies for propanal tetrahydrate have been found, research on other organic hydrates, such as those of 1-propanol, has revealed complex phase behaviors, including the formation of different hydrate structures. dntb.gov.ua It is plausible that a crystalline propanal hydrate, if it exists, would also exhibit distinct phase transitions.

Influence of External Factors on Hydration Kinetics

The kinetics of propanal hydration are expected to be sensitive to a variety of external factors, including temperature, pressure, and the presence of catalysts.

Temperature: As with most chemical reactions, the rate of propanal hydration would be expected to increase with temperature. However, the stability of the resulting hydrate is also temperature-dependent, and at higher temperatures, the equilibrium may shift back towards the aldehyde and water.

Pressure: The influence of pressure on the hydration of propanal in the liquid phase is generally considered to be minimal. However, for the formation of a crystalline clathrate-type hydrate from gaseous propanal and water, pressure would be a critical factor, as seen in studies of propane hydrates. bohrium.com

Catalysts: As previously mentioned, both acids and bases are effective catalysts for the hydration of aldehydes. mdpi.comresearchgate.net The choice of catalyst can significantly influence the rate of achieving equilibrium. The catalytic dehydration of 2-propanol has been studied extensively, providing insights into how catalysts can affect water addition and removal, which is analogous to the hydration/dehydration equilibrium of propanal. collectionscanada.gc.caresearchgate.net

In the absence of specific experimental data for "this compound," the following table provides a conceptual framework for how external factors might influence the kinetics of propanal hydration, based on general chemical principles.

| External Factor | Expected Influence on Hydration Rate | Expected Influence on Hydrate Stability |

| Temperature | Increase | Decrease (equilibrium shifts to reactants) |

| Pressure | Minimal effect in liquid phase | May increase stability of clathrate-type hydrates |

| Acid Catalyst | Increase | No direct effect on equilibrium position |

| Base Catalyst | Increase | No direct effect on equilibrium position |

Advanced Research Directions in Propanal Hydrate Chemistry

The study of propanal hydration, primarily forming propane-1,1-diol in aqueous solution, is branching into several advanced research areas. While the existence of a stable, discrete "propanal;tetrahydrate" is not established in mainstream chemical literature, the broader field of propanal hydration chemistry is a subject of ongoing investigation, pushing the boundaries of our understanding of molecular interactions, materials science, and environmental chemistry. Current research is focused on exploring the theoretical possibilities of various hydration states, designing novel molecular structures based on propanal, and applying interdisciplinary methods to understand its role in broader scientific contexts.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing propanal tetrahydrate with high purity, and how can experimental parameters be optimized?

- Methodological Answer : Synthesis requires precise control of hydration conditions. Propanal (CH₃CH₂CHO) must be dissolved in deionized water under inert atmospheres to minimize oxidation. Gradual cooling (4°C–8°C) promotes tetrahydrate crystallization. Purity can be verified via X-ray diffraction (XRD) to confirm lattice structure and thermogravimetric analysis (TGA) to quantify water content (4H₂O loss at ~100–120°C) . Contaminants like residual aldehydes should be monitored using FTIR spectroscopy (C=O stretch at ~1720 cm⁻¹) .

Q. How can propanal tetrahydrate’s stability under varying humidity and temperature conditions be systematically evaluated?

- Methodological Answer : Design a stability study using dynamic vapor sorption (DVS) to measure hygroscopicity at 25°C and relative humidity (RH) levels from 0% to 95%. Accelerated stability testing at elevated temperatures (40°C, 60°C) over 4–8 weeks can assess decomposition pathways. Monitor degradation products (e.g., propanal dimerization) via gas chromatography-mass spectrometry (GC-MS) .

Q. What spectroscopic techniques are most effective for distinguishing propanal tetrahydrate from its anhydrous form or other hydrates?

- Methodological Answer : Use solid-state NMR to differentiate hydrogen-bonding networks in tetrahydrate vs. anhydrous forms. Raman spectroscopy is ideal for detecting O–H stretching (3200–3600 cm⁻¹) and lattice water vibrations. Pair with powder XRD to compare crystallographic profiles .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of hydration) of propanal tetrahydrate be resolved?

- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to directly measure hydration enthalpy. Cross-validate results with computational models (e.g., density functional theory, DFT) to simulate water-binding energies. Discrepancies may arise from impurities or inconsistent hydration protocols; replicate experiments using ultra-high-purity solvents and controlled crystallization .

Q. What mechanistic insights can be gained from studying propanal tetrahydrate’s role in catalytic aldol condensation reactions?

- Methodological Answer : Design kinetic studies using in situ FTIR or NMR to monitor tetrahydrate’s coordination with propanal during catalysis. Compare reaction rates in anhydrous vs. hydrated systems to isolate water’s role as a proton shuttle. Advanced DFT simulations can map transition states involving tetrahydrate-water clusters .

Q. How do lattice defects in propanal tetrahydrate crystals influence its reactivity and stability in aqueous environments?

- Methodological Answer : Employ high-resolution transmission electron microscopy (HRTEM) to visualize defects. Pair with synchrotron-based X-ray absorption spectroscopy (XAS) to probe local electronic structure changes. Correlate defect density (quantified via XRD line-profile analysis ) with dissolution rates in pH-varied buffers .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in propanal tetrahydrate synthesis?

- Methodological Answer : Apply multivariate analysis (MVA) to datasets (e.g., purity %, yield, crystallite size). Use principal component analysis (PCA) to identify critical process parameters (e.g., cooling rate, solvent ratio). Establish a control chart with ±3σ limits for key quality attributes .

Q. How can researchers ensure reproducibility in propanal tetrahydrate studies when literature protocols lack granularity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.